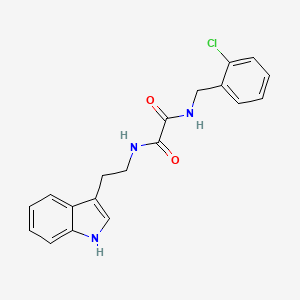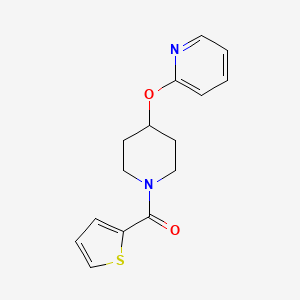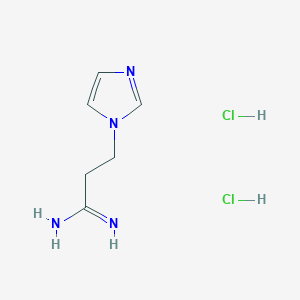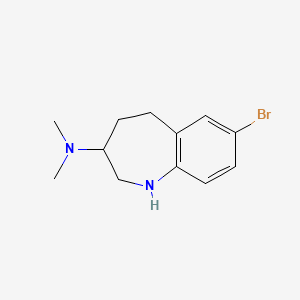
4-(1-methyl-1H-pyrazol-4-yl)pyridin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1-methyl-1H-pyrazol-4-yl)pyridin-3-amine (MPA) is a pyrazole derivative that has gained significant attention in scientific research due to its potential therapeutic applications. MPA is known to exhibit various biochemical and physiological effects, making it a promising candidate for drug development.
Wissenschaftliche Forschungsanwendungen
Heterocyclic Chemistry and Drug Synthesis
The reactivity of derivatives related to 4-(1-methyl-1H-pyrazol-4-yl)pyridin-3-amine makes them valuable building blocks for the synthesis of various heterocyclic compounds. These derivatives are used to create pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, spiropyrans, and more. Their unique reactivity offers mild reaction conditions for generating versatile dyes and heterocycles from a wide range of precursors, including amines and phenols, highlighting their significance in heterocyclic chemistry and drug synthesis (Gomaa & Ali, 2020).
Kinase Inhibition for Therapeutic Applications
Pyrazolo[3,4-b]pyridine scaffolds, closely related to the chemical structure , are extensively utilized in the design of kinase inhibitors due to their ability to interact with kinases in multiple binding modes. This versatility has led to the development of numerous patents covering a broad range of kinase targets, demonstrating the potential of such scaffolds in therapeutic applications, particularly in cancer treatment and anti-inflammatory drugs (Wenglowsky, 2013).
Catalysis and Organic Synthesis
The pyranopyrimidine core, related to the chemistry of this compound, is identified as a key precursor for medicinal and pharmaceutical industries due to its broader synthetic applications and bioavailability. The synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds using hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts, showcases the application potential of these compounds in organic synthesis and catalysis, offering new avenues for developing lead molecules (Parmar, Vala, & Patel, 2023).
Heterocyclic N-oxide in Drug Development
Heterocyclic N-oxide derivatives synthesized from compounds similar to this compound are crucial in organic synthesis, catalysis, and drug development due to their versatility and biological significance. These compounds serve as intermediates in forming metal complexes, designing catalysts, and synthesizing drugs with anticancer, antibacterial, and anti-inflammatory activities, underscoring their potential in advanced chemistry and drug development investigations (Li et al., 2019).
Wirkmechanismus
Target of Action
Pyrazole-bearing compounds, which include this compound, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
A molecular simulation study was performed on a similar compound, which showed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that the compound may interact with its targets in a similar manner, leading to changes in the target’s function.
Biochemical Pathways
It is known that pyrazole-bearing compounds can have significant effects on various biochemical pathways, leading to their antileishmanial and antimalarial activities .
Result of Action
It is known that similar compounds have shown potent antileishmanial and antimalarial activities .
Eigenschaften
IUPAC Name |
4-(1-methylpyrazol-4-yl)pyridin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4/c1-13-6-7(4-12-13)8-2-3-11-5-9(8)10/h2-6H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVDASHAOZBEVIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=C(C=NC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[5-(2,6-Difluorophenyl)-1,3-oxazol-2-yl]propanoic acid](/img/structure/B2776151.png)

![6-methoxy-N-(2-methylbenzo[d]thiazol-6-yl)benzo[d]thiazol-2-amine](/img/structure/B2776153.png)
![Methyl N-[4-[(2-hydroxy-4-methylsulfanylbutyl)sulfamoyl]phenyl]carbamate](/img/structure/B2776154.png)
![3-(4-bromobenzyl)-7-(tert-butyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2776155.png)
![Methyl 4-[({[6-(4-chlorobenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2776159.png)

![2-[5-(3,5-dimethylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-phenylacetamide](/img/structure/B2776163.png)

![butyl 4-(2-cyano-8-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-4-yl)benzoate](/img/structure/B2776165.png)

![N-{2-[4-(dimethylamino)phenyl]ethyl}-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2776168.png)

![5-(Mesitylmethyl)-4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline-7-carbonitrile](/img/structure/B2776172.png)